2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde
Description
Properties
Molecular Formula |
C12H20O |
|---|---|
Molecular Weight |
180.29 g/mol |
IUPAC Name |
2-methyl-1-(3-methylbut-2-enyl)cyclopentane-1-carbaldehyde |
InChI |
InChI=1S/C12H20O/c1-10(2)6-8-12(9-13)7-4-5-11(12)3/h6,9,11H,4-5,7-8H2,1-3H3 |
InChI Key |
UQNYYJFBLOWZHX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCC1(CC=C(C)C)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The predominant synthetic strategy for this compound involves a multi-step sequence starting from cyclopentanone or its derivatives:
Step 1: Alkylation of Cyclopentanone Derivative
The key step is the alkylation of 2-methylcyclopentanone with 3-methylbut-2-en-1-yl bromide (prenyl bromide). This reaction introduces the prenyl substituent at the 1-position of the cyclopentane ring.
- Reagents: 3-methylbut-2-en-1-yl bromide, strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu)
- Solvents: Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)
- Conditions: Room temperature to reflux, under inert atmosphere (nitrogen or argon) to prevent oxidation
- Mechanism: Deprotonation of the alpha-carbon of 2-methylcyclopentanone forms an enolate, which then undergoes nucleophilic substitution with the prenyl bromide.
Step 2: Oxidation to Aldehyde
After alkylation, the ketone or the corresponding alcohol intermediate is oxidized to introduce the aldehyde group at the 1-position.
- Oxidizing Agents: Pyridinium chlorochromate (PCC), Swern oxidation reagents, or chromium trioxide (CrO3)
- Conditions: Typically carried out at low temperatures to avoid overoxidation; solvents such as dichloromethane (DCM) are commonly used.
- Outcome: Conversion of the secondary alcohol or ketone intermediate to the aldehyde functionality.
Step 3: Purification
Purification is critical to isolate the aldehyde product with high purity.
- Methods: Fractional distillation or column chromatography on silica gel
- Monitoring: Thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy.
Industrial Synthesis Considerations
In industrial settings, the synthesis is optimized for scale, yield, and purity:
- Use of continuous flow reactors to maintain precise control over reaction times and temperatures.
- Employment of catalysts to enhance selectivity and reduce side reactions.
- Implementation of advanced separation techniques such as preparative high-performance liquid chromatography (HPLC).
- Automation and inline monitoring (e.g., real-time NMR or IR spectroscopy) to ensure consistent product quality.
Data Table Summarizing Key Preparation Parameters
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| Alkylation | 2-Methylcyclopentanone, 3-methylbut-2-en-1-yl bromide, NaH or KOtBu, THF or DMSO, inert atmosphere | Introduce prenyl substituent | Control temperature to avoid side reactions |
| Oxidation | Pyridinium chlorochromate (PCC), Swern oxidation, or CrO3, DCM, low temperature | Convert ketone/alcohol to aldehyde | Avoid overoxidation to carboxylic acid |
| Purification | Fractional distillation or silica gel chromatography | Isolate pure aldehyde | Confirm purity by GC-MS and NMR |
| Industrial Optimization | Continuous flow reactors, catalysts, inline monitoring | Scale-up and yield optimization | Enhanced reproducibility and efficiency |
Analytical Characterization Supporting Preparation
Gas Chromatography-Mass Spectrometry (GC-MS):
- Molecular ion peak at m/z 180 consistent with molecular formula C12H20O.
- Fragmentation pattern supports the presence of the cyclopentane ring and prenyl side chain.
-
- If crystalline, single-crystal X-ray diffraction can confirm stereochemistry and conformation.
Literature and Source Summary
The alkylation-oxidation sequence is the most documented and reliable synthetic route, as reported by BenchChem and VulcanChem databases, which detail the use of prenyl bromide and strong bases followed by PCC oxidation under controlled conditions.
Supporting synthetic methodologies involving prenylation of aromatic and aliphatic substrates under inert atmosphere with rigorous purification steps are described in Royal Society of Chemistry publications, illustrating the importance of reaction atmosphere and solvent purity.
Industrial-scale synthesis emphasizes continuous flow techniques and catalyst use to improve yield and purity, aligning with modern synthetic organic chemistry trends.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the allylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Allylic halides, strong nucleophiles like sodium methoxide.
Major Products Formed
Oxidation: 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carboxylic acid.
Reduction: 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-methanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique scent profile.
Mechanism of Action
The mechanism by which 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
| Compound Name | Molecular Formula | Functional Group | Key Substituents | CAS Number | Molecular Weight (g/mol) |
|---|---|---|---|---|---|
| 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde (Target Compound) | C₁₁H₁₈O | Aldehyde | 2-methyl, 3-methylbut-2-en-1-yl | - | 166.26 |
| 1-(3-Methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde | C₁₀H₁₆O | Aldehyde | 3-methylbut-2-en-1-yl | 2228-92-4 | 152.23 |
| (1R,2R,5S)-2-methyl-5-prop-1-en-2-ylcyclopentane-1-carbaldehyde | C₁₀H₁₄O | Aldehyde | 2-methyl, prop-1-en-2-yl | 55253-28-6 | 152.23 |
| 2-Methylcyclopentanone | C₆H₁₀O | Ketone | 2-methyl | 1120-72-5 | 98.14 |
| 5-Ethylcyclopent-1-ene-1-carbaldehyde | C₈H₁₂O | Aldehyde | 5-ethyl | - | 124.18 (estimated) |
| 2-(2-(4-Methyl-3-cyclohexen-1-yl)propyl)cyclopentanone | C₁₄H₂₂O | Ketone | 4-methyl-3-cyclohexen-1-ylpropyl | - | 206.33 |
Key Observations:
- Functional Group Influence: The target compound’s aldehyde group is more reactive toward nucleophilic addition than ketones (e.g., 2-methylcyclopentanone) due to the lack of electron-donating alkyl groups adjacent to the carbonyl .
Physical and Chemical Properties
| Property | Target Compound | 1-(3-Methylbut-2-en-1-yl)...carbaldehyde | 2-Methylcyclopentanone | 5-Ethylcyclopent-1-ene-1-carbaldehyde |
|---|---|---|---|---|
| Boiling Point (°C) | Not reported | Not reported | 139–140 | Not reported |
| Density (g/cm³) | Not reported | Not reported | 0.916 | Not reported |
| Reactivity | High (aldehyde) | High (aldehyde) | Moderate (ketone) | High (aldehyde) |
| Solubility | Likely low in water | Likely low in water | Low in water | Low in water |
Key Observations:
- Boiling Points: 2-Methylcyclopentanone (139–140°C) has a lower boiling point than aldehyde analogs due to weaker dipole interactions in ketones .
- Density: The density of 2-methylcyclopentanone (0.916 g/cm³) aligns with typical cyclic ketones, while aldehydes may exhibit higher densities due to polar functional groups .
Key Observations:
- Aldehydes generally pose higher irritation risks than alcohols or ketones due to their electrophilic carbonyl group.
Q & A
Q. What are the recommended synthetic routes for 2-Methyl-1-(3-methylbut-2-en-1-yl)cyclopentane-1-carbaldehyde?
- Methodological Answer : A plausible route involves alkylation of cyclopentanone derivatives with prenyl (3-methylbut-2-en-1-yl) groups. For example, starting from 2-methylcyclopentanone (CAS 1120-72-5, bp 139–140°C, purity ≥98% ), alkylation can be achieved using prenyl bromide under basic conditions. Subsequent oxidation of the cyclopentane moiety to the carbaldehyde group may employ Swern or PCC oxidation. Purification via fractional distillation (as described for similar ketones ) or column chromatography is critical to isolate the aldehyde.
Q. How can this compound be characterized using spectroscopic methods?
- Methodological Answer :
- NMR : Analyze and NMR spectra to confirm the cyclopentane backbone, methyl substituents, and aldehyde proton (δ ~9-10 ppm). Compare with structurally related aldehydes, such as 2-ethyl-3-methylbut-1-ene derivatives .
- X-ray Crystallography : Use SHELX software (e.g., SHELXL for refinement ) to resolve the crystal structure, particularly if the compound crystallizes in a stable conformation. Reference the methodology in analogous carbaldehyde structures .
- GC-MS : Validate purity and molecular ion peaks (e.g., m/z 208 for the parent ion).
Advanced Research Questions
Q. How can contradictory spectroscopic data (e.g., NMR vs. computational predictions) be resolved?
- Methodological Answer :
- Cross-Validation : Reconcile experimental NMR data with density functional theory (DFT) calculations. For example, optimize the molecular geometry using Gaussian or ORCA software and simulate NMR shifts .
- Dynamic Effects : Consider rotational barriers of the prenyl group or aldehyde tautomerization, which may cause discrepancies. Variable-temperature NMR can probe conformational flexibility.
Q. What computational approaches are suitable for analyzing the compound's conformational stability?
- Methodological Answer :
- QM/MM Simulations : Employ hybrid quantum mechanics/molecular mechanics to study the energy landscape of the cyclopentane ring and prenyl group interactions .
- Molecular Dynamics (MD) : Simulate solvated systems (e.g., in chloroform or DMSO) to assess solvent effects on conformation. Tools like GROMACS or AMBER are recommended.
Q. What challenges arise in crystallographic refinement of this compound, and how are they addressed?
- Methodological Answer :
- Disorder in the Prenyl Group : Use SHELXL’s PART instruction to model disorder, leveraging high-resolution data (≤1.0 Å) .
- Twinned Crystals : Apply the TWIN command in SHELXL for refinement against twinned data, as demonstrated in carbaldehyde structures .
Q. How can the compound’s reactivity in nucleophilic addition reactions be systematically studied?
- Methodological Answer :
- Kinetic Studies : Monitor aldehyde reactivity with Grignard reagents or hydrazines via in situ IR spectroscopy.
- Steric Effects : Quantify steric hindrance from the methyl and prenyl groups using Tolman’s cone angle or DFT-based steric maps .
Data Contradiction Analysis
Q. How to interpret conflicting data between experimental and computational IR spectra?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
